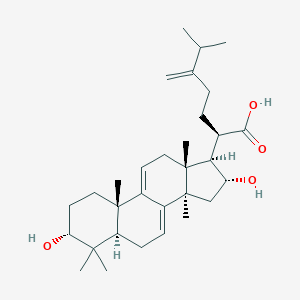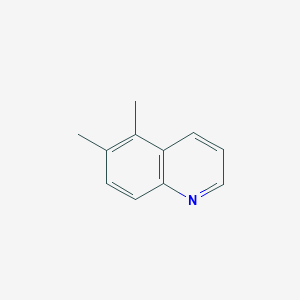
3-Epidehydrotumulosic acid
Overview
Description
3-Epidehydrotumulosic acid is a triterpenoid with antioxidant property .
Synthesis Analysis
The synthesis of this compound involves complex chromatography, molecular docking, and enzyme kinetics . The extraction process optimization method is based on the Matlab genetic algorithm combined with a traditional orthogonal experiment .Molecular Structure Analysis
The molecular formula of this compound is C31H48O4 . The complex conformation of AChE with this compound was simulated at 298 K using an Amber99sb−ILDN force field .Chemical Reactions Analysis
This compound has inhibitory activity against AAPH-induced lysis of red blood cells .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 484.7 . Its density is 1.1±0.1 g/cm3 .Scientific Research Applications
Absorption and Efflux Mechanism : EDHTA has been studied for its absorption across human intestinal epithelial cells. It was found that EDHTA can be absorbed and may involve an efflux mechanism in these cells (Zheng & Yang, 2008).
Tumor-Promoting Inhibition : EDHTA, among other compounds, exhibited potent inhibitory effects on Epstein-Barr virus early antigen activation induced by a tumor promoter, suggesting potential in cancer research (Ukiya et al., 2002).
Quantitative Analysis in Poria Cocos : A RP-HPLC method has been established for the simultaneous determination of EDHTA and other triterpenoid acids in Poria Cocos, which is important for quality control and studying the medicinal properties of this traditional Chinese medicine (Che et al., 2010).
Biomedical Applications of Electric Pulses : While not directly related to EDHTA, research on electric pulses in biomedical applications highlights the importance of understanding the effects of various compounds in biological systems (Mir et al., 1995).
Neuroprotective Value : Studies have explored compounds like ethyl pyruvate for their neuroprotective value in relation to other acids, which indirectly contributes to understanding the role of similar compounds in neuronal health (Jang et al., 2014).
Epidemiology in Translational Research : The role of epidemiology in translating scientific discoveries into population health impact, including the discovery and application of compounds like EDHTA, is emphasized in research (Khoury et al., 2010).
Mechanism of Action
Target of Action
3-Epidehydrotumulosic acid is primarily known to target Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound interacts with AChE by acting on the peripheral anion acting site of AChE . It is classified as a mixed inhibitor
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter at its various sites of action .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This can have various effects depending on the specific cholinergic pathway involved. For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can help improve cognitive function . Additionally, it has inhibitory activity against AAPH-induced lysis of red blood cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-HSGZZQKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits associated with 3-Epidehydrotumulosic acid?
A1: this compound, a lanostane-type triterpene found in Poria cocos, has demonstrated several potential health benefits in preclinical studies, including:
- Antioxidant activity: It can protect red blood cells from lysis induced by free radicals. []
- Anti-tumor promoting effects: It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). []
- α-glucosidase inhibition: It shows effective inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels. []
Q2: Can this compound be used as a quality marker for Poria cocos?
A: Yes, this compound is considered a major bioactive compound in Poria cocos and can be utilized for quality control purposes. [, , ] Several studies have developed RP-HPLC methods for quantifying this compound alongside other triterpenes in Poria cocos samples. [, , ]
Q3: Does this compound interact with any specific enzymes?
A: Yes, this compound has been identified as a mixed inhibitor of acetylcholinesterase (AChE). [] This means it can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting AChE activity through multiple mechanisms. []
Q4: What analytical techniques are commonly used to study this compound?
A4: Researchers utilize a variety of analytical methods for characterizing and quantifying this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying this compound in complex mixtures, such as Poria cocos extracts. [, , ]
- Mass spectrometry (MS): Coupled with HPLC, MS allows for the identification and structural characterization of this compound based on its mass-to-charge ratio. []
- Spectroscopic methods: Techniques such as ultraviolet-visible (UV-Vis) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structural features and purity of this compound. [, ]
Q5: Have there been any computational studies on this compound?
A: Yes, computational studies have been conducted to investigate the interactions of this compound with target proteins. [] For instance, molecular docking simulations were used to explore its binding affinity and potential interactions with the neuropeptide Y1 receptor (Y1R), a target for weight management. [] The study proposed this compound as a putative Y1R antagonist based on its predicted binding affinity and interactions with key amino acid residues within the receptor's binding pocket. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)




![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)






